4-Chlorophenyl 4-methylbenzenesulfonate
Description
Overview of Aryl Sulfonate Esters and Their Significance in Chemical Synthesis
Aryl sulfonate esters are a class of organic compounds recognized for their versatility as synthetic intermediates. researchgate.net These molecules are key structural features in many pharmaceuticals, agrochemicals, and materials. eurjchem.com Their utility stems primarily from the sulfonate group's ability to act as an excellent leaving group in nucleophilic substitution and elimination reactions. eurjchem.com This reactivity makes them crucial for activating hydroxyl groups in alcohols and phenols. researchgate.netresearchgate.net
The significance of aryl sulfonate esters in chemical synthesis is multifaceted:
Intermediates in Coupling Reactions: They are widely used as electrophilic partners in various transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. researchgate.netscience.gov
Precursors to Other Functional Groups: Aryl sulfonate esters can be readily converted into other important chemical moieties. For instance, they are used in the production of sulfonamides, a class of compounds with significant antibacterial properties. researchgate.neteurjchem.com The regioselective cleavage of C-O or S-O bonds in aryl sulfonate esters allows for the targeted synthesis of different products. eurjchem.com
Sulfonylation Reagents: They can act as sulfonylation agents, as seen in the preparation of valuable vinyl sulfones. researchgate.net
The development of new methods for the synthesis of sulfonate esters is an active area of research, driven by their broad applicability and the important biological activities—such as anticancer, antibacterial, antiviral, and enzyme inhibitory properties—found in molecules containing this functional group. researchgate.netresearchgate.net
| Property | Description |
| IUPAC Name | 4-chlorophenyl 4-methylbenzenesulfonate (B104242) |
| CAS Number | 599-89-3 |
| Molecular Formula | C13H11ClO3S |
| Formula Weight | 282.74 g/mol |
| Synonyms | p-Toluenesulfonic acid, p-chlorophenyl ester |
The Role of Halogenated Phenyl Moieties in Molecular Design and Reactivity
The inclusion of a halogenated phenyl group, such as the 4-chlorophenyl moiety in the title compound, is a common strategy in molecular design, particularly in medicinal chemistry and materials science. acs.org Halogens are widely used substituents that can significantly influence a molecule's physicochemical properties and biological activity. acs.org
Historically, halogens like chlorine were often perceived simply as hydrophobic, electron-withdrawing groups. acs.org However, a more nuanced understanding has emerged, recognizing their ability to form specific, directional noncovalent interactions known as halogen bonds. acs.orgnih.gov A halogen bond is an interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base) on another atom. nih.gov The strength of this interaction can be tuned by changing the halogen, with the effect generally increasing in the order of I > Br > Cl. nih.gov
The presence of the 4-chlorophenyl group influences the molecule in several ways:
Modulation of Electronic Properties: The chlorine atom is electron-withdrawing, which affects the electron density of the aromatic ring and influences the reactivity of the entire molecule.
Enhanced Metabolic Stability: In drug design, halogenation can block positions on an aromatic ring that are susceptible to metabolic oxidation, thereby increasing the compound's stability and bioavailability. researchgate.net
Participation in Halogen Bonding: The chlorine atom can participate in halogen bonds within protein-ligand complexes, contributing to binding affinity and selectivity. acs.orgnih.gov This has become an important consideration in rational drug design.
Synthetic Handle: The carbon-chlorine bond can serve as a reactive site for various cross-coupling reactions, allowing for further molecular elaboration. science.gov
There is a noted historical preference for para-substituted phenyl rings in drug discovery, a phenomenon sometimes referred to as "para bias". researchgate.net The prevalence of the p-chlorophenyl group, in particular, has been linked to the historical accessibility of starting materials and early models of medicinal chemistry that favored this substitution pattern for its hydrophobicity and ease of synthesis. researchgate.net
| Feature | Influence on Molecular Properties |
| Directionality | Halogen bonds are highly directional, making them useful for precise control in crystal engineering and supramolecular assembly. nih.gov |
| Tunable Strength | The strength of the interaction can be modified by changing the halogen atom (I > Br > Cl). nih.gov |
| Hydrophobicity | Halogen bonds are hydrophobic, contrasting with the hydrophilic nature of hydrogen bonds. nih.gov |
| Reactivity | The halogen atom can act as a leaving group or direct metallation for further synthetic transformations. |
Historical and Current Research Context of 4-Chlorophenyl 4-Methylbenzenesulfonate
Research involving this compound has primarily focused on its role as a synthetic intermediate. Its preparation often involves the reaction of 4-chlorophenol (B41353) with a derivative of p-toluenesulfonic acid, such as p-toluenesulfonyl chloride, in the presence of a base.
Historically, compounds of this type have been used as reagents in a variety of organic transformations. For example, the related compound (2-aminoisoquinolin-2-ium-1-yl)-(4-chlorophenyl)methanone;4-methylbenzenesulfonate is noted as an intermediate in the synthesis of Trazium, an antidepressant drug. wikipedia.org This highlights the utility of the 4-methylbenzenesulfonate anion as a counter-ion in the formation of salts.
Current research continues to leverage the reactivity of the sulfonate ester group. Aryl sulfonate esters are recognized as versatile starting materials for iron-catalyzed cross-coupling reactions. researchgate.net The sulfonate ester can act as an activating group for aryl chlorides in reactions with Grignard reagents, enabling the formation of new C(sp²)–C(sp³) bonds. researchgate.net While specific recent studies focusing solely on this compound are not extensively documented in broad literature, its chemistry is representative of the broader class of aryl sulfonate esters. Research into this class of compounds includes developing new synthetic methods, such as copper-assisted protocols for their preparation from sodium sulfinates, and exploring their application as precursors for bioactive molecules like sulfonamides. eurjchem.comresearchgate.net
Scope and Objectives of Academic Inquiry into this compound
The academic inquiry into this compound and related aryl sulfonate esters is driven by the continuous need for efficient and selective synthetic methodologies in organic chemistry. The primary objectives of this research can be summarized as follows:
Development of Novel Synthetic Methods: A key goal is to devise new, efficient, and environmentally benign protocols for the synthesis of aryl sulfonate esters and their derivatives. This includes exploring novel catalysts and reaction conditions. researchgate.net
Application as a Synthetic Building Block: Researchers investigate the use of this compound as a precursor for more complex molecules, particularly those with potential applications in pharmaceuticals and agrochemicals. eurjchem.com Its dual functionality—the leaving group ability of the tosylate and the reactive potential of the chloro-substituted ring—makes it an attractive substrate for building molecular complexity.
Elucidation of Reaction Mechanisms: A fundamental objective is to understand the mechanisms of reactions involving aryl sulfonate esters, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. eurjchem.comcdnsciencepub.com This understanding allows for better control over reaction outcomes and the rational design of new transformations.
Exploration in Materials Science: The rigid structure and defined electronic properties of this compound make it and its derivatives potential candidates for incorporation into functional materials, such as polymers or coatings, where specific chemical properties are required.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-10-2-8-13(9-3-10)18(15,16)17-12-6-4-11(14)5-7-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRVVAPBLOBOSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278119 | |
| Record name | 4-chlorophenyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
599-89-3 | |
| Record name | Benzenesulfonic acid, 4-methyl-, 4-chlorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=599-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC6174 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chlorophenyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chlorophenyl 4 Methylbenzenesulfonate
Established Synthetic Pathways for Aryl Tosylates
A fundamental and widely utilized method for synthesizing aryl tosylates is the reaction between an alcohol (in this case, a phenol) and a sulfonyl chloride. wikipedia.org
The classical approach to synthesizing 4-Chlorophenyl 4-methylbenzenesulfonate (B104242) involves the condensation reaction of 4-chlorophenol (B41353) with p-toluenesulfonyl chloride. wikipedia.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct formed during the reaction. wikipedia.org The general transformation involves the nucleophilic attack of the hydroxyl group of the phenol (B47542) on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of the tosylate ester. wikipedia.org The efficiency of this tosylation process can be significantly influenced by the choice of the base. wikipedia.org
The reaction can be represented as follows:
CH₃C₆H₄SO₂Cl + HOC₆H₄Cl → CH₃C₆H₄SO₂OC₆H₄Cl + HCl
This method is a versatile and common strategy for the preparation of various sulfonate esters.
Optimized Synthesis of 4-Chlorophenyl 4-Methylbenzenesulfonate
Recent advancements in synthetic chemistry have led to optimized and more efficient methods for the preparation of this compound. These methods focus on improving reaction conditions, employing catalysts, and adopting greener approaches.
An optimized synthesis utilizes 4-chlorophenol and sodium p-tolylsulfinate as the primary precursors. The selection of these starting materials is crucial for the efficiency of the reaction. The stoichiometry of the reactants plays a significant role in maximizing the yield of the desired product while minimizing the formation of byproducts.
A notable optimized method involves the use of iodine and potassium carbonate in a methanol (B129727) solvent at room temperature. In this process, iodine acts as a catalyst to facilitate the cross-coupling reaction between sodium sulfinates and phenols. The presence of a base like potassium carbonate is also essential. This method is advantageous due to its mild reaction conditions.
| Parameter | Condition |
| Precursors | 4-chlorophenol, Sodium p-tolylsulfinate |
| Catalyst | Iodine |
| Base | Potassium Carbonate |
| Solvent | Methanol |
| Temperature | Room Temperature |
Table 1: Optimized Reaction Conditions for the Synthesis of this compound
In line with the principles of green chemistry, environmentally benign methods for the synthesis of aryl tosylates have been developed. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Ultrasound Cavitation: The use of ultrasound irradiation has emerged as a powerful technique to accelerate organic reactions. utu.ac.inmdpi.com Sonochemistry, which utilizes frequencies typically between 20 and 40 kHz, can lead to a significant reduction in reaction times and improved yields compared to conventional methods. utu.ac.in The effects of ultrasound are attributed to cavitation, which is the formation, growth, and collapse of gaseous microbubbles in the liquid, generating localized high temperatures and pressures that enhance chemical reactivity. youtube.com This technique has been successfully applied to the synthesis of various heterocyclic compounds and esters, often in aqueous media, making it an attractive green alternative. mdpi.commdpi.com
Solvent-Free Synthesis: Conducting reactions without a solvent, or in the presence of minimal solvent, is another key aspect of green chemistry. researchgate.net Microwave-assisted solvent-free synthesis of aryl tosylates from phenols has been shown to be a rapid and efficient method, with reactions completing in just a few minutes. researchgate.net
Following the synthesis, the crude product must be isolated and purified to obtain this compound of high purity.
Column Chromatography: A standard and effective method for the purification of organic compounds is column chromatography. sielc.comorgsyn.org This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent). orgsyn.orgorgsyn.org The crude product is loaded onto the top of the column, and the eluent is passed through, allowing the separation of the desired compound from impurities. youtube.com The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. orgsyn.org The choice of eluent system, such as a gradient of hexanes and ethyl acetate, is critical for achieving good separation. orgsyn.org For ionic compounds, reversed-phase chromatography with buffered mobile phases may be necessary. biotage.com
Comparative Analysis of Synthetic Efficiencies and Yields
The efficiency of the synthesis of this compound is critically dependent on the chosen synthetic methodology. The primary route involves the reaction of 4-chlorophenol and 4-methylbenzenesulfonyl chloride (tosyl chloride). Variations in this core reaction, such as the choice of base and solvent, can lead to significant differences in product yield and reaction time.
A common approach involves the use of a base to neutralize the hydrochloric acid byproduct formed during the reaction, thereby driving the equilibrium towards the product. Pyridine and triethylamine are frequently employed for this purpose. For instance, the reaction of an alcohol with tosyl chloride in the presence of a base like pyridine or triethylamine is a standard procedure for preparing tosylates. nih.gov
Another method utilizes a two-phase system with a phase-transfer catalyst or a simple inorganic base like potassium hydroxide (B78521) in an anhydrous ether solvent. One documented synthesis of a structurally similar compound, (Z)-4-(4-Chlorophenyl)-2-buten-1-ol 4-methylbenzenesulfonate, involves the reaction of the corresponding alcohol with p-toluenesulfonyl chloride and powdered potassium hydroxide in anhydrous ether. prepchem.com This method avoids the use of potentially reactive and difficult-to-remove amine bases.
Furthermore, the synthesis of related sulfonate esters has been reported with high efficiency under different conditions. For example, the preparation of 4-chlorobenzenesulfonic acid methyl ester was achieved with a 93.0% yield by reacting 4-chlorobenzenesulfochloride with methanol. google.com This highlights the general feasibility of achieving high yields in sulfonate ester synthesis.
The table below provides a comparative overview of different synthetic conditions for tosylation reactions, based on literature for similar compounds, to illustrate the impact of various parameters on the reaction outcome.
| Reactants | Base | Solvent | Temperature | Yield (%) | Reference |
| Alcohol, p-Toluenesulfonyl chloride | Pyridine/Triethylamine | Dichloromethane | Room Temperature | Typically Good to High | nih.gov |
| (Z)-1-(4-chlorophenyl)-2-buten-1-ol, p-Toluenesulfonyl chloride | Powdered KOH | Anhydrous Ether | Cooling to Room Temp. | Not specified | prepchem.com |
| 4-Chlorobenzenesulfochloride, Methanol | None specified | None (neat) | 20°C then 60-70°C | 93.0 | google.com |
| Benzyl (B1604629) alcohol, p-Toluenesulfonyl chloride | Triethylamine, DMAP | Dichloromethane | Not specified | 53 (as tosylate) | nih.gov |
| 4-Nitrobenzyl alcohol, p-Toluenesulfonyl chloride | Triethylamine, DMAP | Dichloromethane | Not specified | 30-35 (as chloride) | nih.gov |
It is important to note that the reaction of certain substituted benzyl alcohols with tosyl chloride can sometimes lead to the formation of the corresponding chloride instead of the expected tosylate, particularly with electron-withdrawing groups on the aromatic ring. nih.gov This underscores the importance of carefully selecting reaction conditions based on the specific substrate. For the synthesis of this compound from 4-chlorophenol, the direct esterification with tosyl chloride in the presence of a suitable base remains the most direct and likely efficient method.
Structural Elucidation and Advanced Characterization of 4 Chlorophenyl 4 Methylbenzenesulfonate
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques provide a wealth of information regarding the electronic and vibrational states of a molecule, its elemental composition, and the connectivity of its atoms. The combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offers a comprehensive and non-destructive means of structural verification.
NMR spectroscopy is a powerful tool for probing the local chemical environments of individual atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the complete carbon-hydrogen framework of an organic compound.
In the ¹H NMR spectrum of 4-Chlorophenyl 4-methylbenzenesulfonate (B104242), recorded in deuterochloroform (CDCl₃), distinct signals corresponding to the different sets of protons are observed. rsc.org The aromatic protons of the 4-methylbenzenesulfonate (tosyl) group and the 4-chlorophenyl group appear in the downfield region, typically between δ 6.9 and 7.7 ppm. The two protons on the tosyl ring adjacent to the sulfonyl group are deshielded and appear as a doublet at approximately δ 7.69 ppm. rsc.org The two protons adjacent to the methyl group on the same ring resonate as a doublet around δ 7.32 ppm. rsc.org
For the 4-chlorophenyl ring, the two protons ortho to the ester oxygen appear as a doublet at approximately δ 6.92 ppm, while the two protons ortho to the chlorine atom are observed as a doublet around δ 7.24 ppm. rsc.org The characteristic singlet for the methyl (CH₃) group protons of the tosyl moiety is found in the upfield region, typically around δ 2.45 ppm. rsc.org The integration of these signals confirms the presence of the correct number of protons in each distinct chemical environment. The coupling patterns (multiplicities), such as doublets for the ortho-coupled aromatic protons, provide definitive evidence for the substitution pattern on the aromatic rings. rsc.org
Table 1: ¹H NMR Chemical Shift and Multiplicity Data for 4-Chlorophenyl 4-methylbenzenesulfonate rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 7.69 | d | 2H | Protons on tosyl ring adjacent to SO₂ |
| 7.32 | d | 2H | Protons on tosyl ring adjacent to CH₃ |
| 7.24 | d | 2H | Protons on chlorophenyl ring adjacent to Cl |
| 6.92 | d | 2H | Protons on chlorophenyl ring adjacent to O |
| 2.45 | s | 3H | Methyl (CH₃) protons |
Recorded in CDCl₃ at 400 MHz. d = doublet, s = singlet.
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature. In the spectrum of this compound, the carbon atoms of the two aromatic rings and the methyl group give rise to a total of eight distinct signals, as expected from the molecular symmetry. rsc.org
The quaternary carbons, those not directly bonded to any hydrogen atoms, can be distinguished. These include the carbon atom of the chlorophenyl ring bonded to the oxygen (C-O), the carbon bonded to the chlorine (C-Cl), the carbon of the tosyl ring bonded to the sulfur (C-S), and the carbon of the tosyl ring bearing the methyl group. The chemical shifts for the aromatic carbons typically range from δ 120 to 150 ppm. The methyl carbon appears at a characteristic upfield shift of approximately δ 21.72 ppm. rsc.org
Table 2: ¹³C NMR Chemical Shift Data for this compound rsc.org
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 148.07 | C-O (chlorophenyl ring) |
| 145.65 | C-CH₃ (tosyl ring) |
| 132.78 | C-S (tosyl ring) |
| 132.07 | C-Cl (chlorophenyl ring) |
| 129.87 | Aromatic CH |
| 129.72 | Aromatic CH |
| 128.53 | Aromatic CH |
| 123.78 | Aromatic CH |
| 21.72 | Methyl (CH₃) carbon |
Recorded in CDCl₃ at 100 MHz.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the sulfonate group and the substituted benzene (B151609) rings.
The most prominent features are the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate ester, which typically appear in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. rsc.org The C-O-S ester linkage will also have characteristic stretching vibrations. Furthermore, absorptions corresponding to C-H stretching of the aromatic rings and the methyl group are expected above 3000 cm⁻¹ and around 2900-3000 cm⁻¹, respectively. The C=C stretching vibrations within the aromatic rings usually appear in the 1450-1600 cm⁻¹ region. rsc.org The presence of a C-Cl bond is indicated by a stretching vibration in the fingerprint region.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~1370 | Asymmetric S=O stretch | Sulfonate |
| ~1170 | Symmetric S=O stretch | Sulfonate |
| ~3030-3100 | C-H stretch | Aromatic |
| ~2920 | C-H stretch | Methyl |
| ~1590, 1490 | C=C stretch | Aromatic Ring |
| ~1090 | C-O stretch | Ester |
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of a compound's elemental formula. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places), it is possible to distinguish between molecules with the same nominal mass but different elemental compositions.
For this compound (C₁₃H₁₁ClO₃S), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. Using Electrospray Ionization (ESI), the molecule is often observed as a sodium adduct [M+Na]⁺. The calculated exact mass for the sodium adduct [C₁₃H₁₁ClNaO₃S]⁺ is 317.0015. rsc.org Experimental determination via HRMS that yields a value matching this theoretical mass to within a few parts per million (ppm) provides definitive validation of the molecular formula. rsc.org
Table 4: High-Resolution Mass Spectrometry Data for this compound Analogue rsc.org
| Ion | Calculated Exact Mass [M+Na]⁺ | Found Mass [M+Na]⁺ |
|---|---|---|
| [C₁₄H₁₃ClNaO₃S]⁺ | 319.0172 | 319.0166 |
Data for 4-chlorophenyl 4-ethylbenzenesulfonate (B229782) shown as an illustrative example.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Single Crystal X-ray Diffraction Analysis of this compound and Analogues
While spectroscopic methods provide information about atomic connectivity and functional groups, Single Crystal X-ray Diffraction (SC-XRD) offers the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. youtube.com This technique involves irradiating a single, high-quality crystal with a beam of X-rays and analyzing the resulting diffraction pattern. youtube.com From this pattern, a detailed model of the crystal lattice can be constructed, revealing exact bond lengths, bond angles, and torsional angles within the molecule.
Although a specific crystal structure for this compound is not publicly available in the searched literature, analysis of analogous structures provides significant insight. For instance, studies on similar aromatic sulfonate esters and chloro-substituted aromatic compounds reveal key structural features. nih.govplos.org A SC-XRD analysis of the title compound would be expected to confirm the tetrahedral geometry around the sulfur atom and the planar nature of the two benzene rings. It would also precisely define the dihedral angle between the planes of the 4-chlorophenyl and 4-methylphenyl rings. Furthermore, this technique can elucidate intermolecular interactions, such as C-H···O or π-π stacking, which govern the packing of molecules in the crystal lattice. nih.gov The generation of suitable single crystals is a prerequisite for this powerful analytical method. nih.govplos.org
Structural Elucidation of this compound Remains Undetermined in Public Domain
A comprehensive review of publicly accessible scientific literature and crystallographic databases reveals a notable absence of a determined crystal structure for the compound this compound. Despite its relation to other structurally characterized sulfonamides and esters, specific data on its crystallization, molecular conformation, and supramolecular assembly is not currently available.
The detailed analysis of a compound's three-dimensional structure through single-crystal X-ray diffraction is fundamental to understanding its chemical and physical properties. This technique provides precise information on bond lengths, angles, and the spatial arrangement of atoms within a molecule. Furthermore, it elucidates the intricate network of intermolecular interactions that govern how molecules pack together in the solid state, influencing properties such as melting point, solubility, and stability.
For this compound, an ester of p-toluenesulfonic acid and 4-chlorophenol (B41353), such a detailed structural report appears to be missing from the current scientific record. Searches for crystallization protocols, crystallographic data, and analyses of its specific intermolecular forces—such as hydrogen bonding, halogen bonding, or π-interactions—have not yielded a dedicated study for this exact molecule.
While research exists for analogous compounds, including various substituted benzenesulfonamides and other sulfonate esters, these findings cannot be directly extrapolated to this compound. Even minor changes in molecular structure, such as the difference between a sulfonate ester (C-O-S linkage) and a sulfonamide (C-N-S linkage) or the position of substituents on the aromatic rings, can lead to significant differences in crystal packing and intermolecular interactions.
Consequently, without experimental data from X-ray crystallography, the following aspects of its solid-state structure remain unknown:
Crystallization Protocols: There are no published methods detailing the specific solvent systems or conditions (e.g., slow evaporation, vapor diffusion) used to grow X-ray quality single crystals of the title compound.
Crystallographic Data: Key parameters such as the crystal system, space group, unit cell dimensions, and refinement statistics are undetermined.
Molecular Conformation: The precise three-dimensional shape of the molecule, including the critical dihedral angle between the 4-chlorophenyl and 4-methylphenyl rings, has not been experimentally verified.
Supramolecular Aggregation: A definitive description of the intermolecular interactions, including potential C—H···O hydrogen bonds, Cl···Cl halogen bonds, or π-stacking, cannot be provided.
The absence of this fundamental structural information precludes a detailed discussion as outlined. The scientific community awaits a formal crystallographic study to fully elucidate the structural and supramolecular chemistry of this compound.
Supramolecular Aggregation and Intermolecular Interactions
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful computational method used in modern crystallography to visualize and quantify the various intermolecular interactions that stabilize a three-dimensional crystal structure. The analysis partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This allows for a detailed examination of how molecules interact with their closest neighbors.
dnorm Surfaces and Electrostatic Potential Mapping
dnorm Surfaces: A key tool in Hirshfeld analysis is the mapping of the normalized contact distance, or dnorm, onto the molecular surface. The dnorm value is calculated based on de (the distance from the surface to the nearest nucleus external to the surface) and di (the distance from the surface to the nearest nucleus internal to the surface), normalized by the van der Waals radii of the respective atoms.
The resulting dnorm map uses a color scale to highlight intermolecular contacts:
Red regions indicate contacts that are shorter than the sum of the van der Waals radii, representing the strongest intermolecular interactions, such as hydrogen bonds.
White regions represent contacts that are approximately equal to the van der Waals radii.
Blue regions signify contacts that are longer than the van der Waals radii, indicating weaker interactions.
For this compound, one would expect to see distinct red spots on the dnorm surface corresponding to potential C-H···O or C-H···Cl interactions, which are critical in defining the crystal packing.
Electrostatic Potential (ESP) Mapping: The molecular electrostatic potential can also be mapped onto the Hirshfeld surface. rsc.org This map illustrates the charge distribution across the molecule, which is crucial for predicting how molecules will interact. rsc.org A color scale is typically used:
Blue regions represent positive electrostatic potential, usually found around hydrogen atoms (electrophilic sites).
Red regions indicate negative electrostatic potential, concentrated around electronegative atoms like oxygen and chlorine (nucleophilic sites).
Green or yellow regions denote areas of neutral potential.
In the case of this compound, the ESP map would likely show strong negative potential (red) around the sulfonate oxygen atoms and the chlorine atom, and positive potential (blue) around the hydrogen atoms of the phenyl and methyl groups. This visualization helps in understanding the electrostatic complementarity that drives the assembly of molecules in the crystal.
Two-Dimensional Fingerprint Plots and Interaction Contributions
Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of all intermolecular contacts in the crystal. These plots are a scattergram of de versus di, where each point represents a specific type of contact, and the color of the points indicates the relative frequency of that contact.
By deconstructing the full fingerprint plot, the percentage contribution of each individual interaction to the total Hirshfeld surface area can be calculated. This provides a clear, quantitative measure of the importance of different interactions in the crystal packing.
For this compound, a hypothetical breakdown of interaction contributions might look like the data presented in the table below. This table is for illustrative purposes only and is based on analyses of similar organohalogen and sulfonate compounds, as no specific data exists for the target molecule.
| Interaction Type | Hypothetical Percentage Contribution (%) | Description |
| H···H | 35 - 45% | Represents the most abundant, though generally weak, van der Waals contacts between hydrogen atoms on the peripheries of the molecules. |
| H···O/O···H | 15 - 25% | Significant interactions corresponding to C-H···O hydrogen bonds between the methyl and phenyl hydrogens and the sulfonate oxygen atoms. |
| H···C/C···H | 10 - 20% | Relates to C-H···π interactions where hydrogen atoms interact with the carbon atoms of the aromatic rings. |
| Cl···H/H···Cl | 5 - 15% | Corresponds to halogen bonding or weak hydrogen bonding involving the chlorine atom and hydrogen atoms of neighboring molecules. |
| C···C | 3 - 8% | Indicates π-π stacking interactions between the aromatic rings of adjacent molecules. |
| Cl···O/O···Cl | 1 - 5% | Represents weaker dipole-dipole interactions between the electronegative chlorine and oxygen atoms. |
| O···C/C···O | < 3% | Minor contacts between sulfonate oxygen atoms and ring carbon atoms. |
The characteristic shapes on the 2D fingerprint plot would visually confirm these interactions. For instance, sharp "spikes" at the bottom of the plot typically represent strong hydrogen bonds (like H···O), while more diffuse features indicate weaker van der Waals forces (like H···H).
Computational Chemistry and Theoretical Investigations of 4 Chlorophenyl 4 Methylbenzenesulfonate
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are indispensable tools for understanding the molecular properties of compounds like 4-chlorophenyl 4-methylbenzenesulfonate (B104242) at the atomic level. These methods are used to predict molecular structures, energies, and various other chemical properties.
Density Functional Theory (DFT) Optimizations (e.g., B3LYP functional with various basis sets)
Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. nih.gov For a molecule like 4-chlorophenyl 4-methylbenzenesulfonate, DFT calculations would typically be employed to determine its most stable three-dimensional structure (geometry optimization) and to explore its electronic properties.
A common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. This functional is often paired with a basis set, which is a set of mathematical functions used to describe the distribution of electrons in the molecule. The choice of basis set, such as the Pople-style 6-31G* or 6-311++G(d,p), affects the accuracy of the calculation. kfupm.edu.sa Larger basis sets with polarization and diffuse functions, like 6-311++G(d,p), generally provide more accurate results for systems with heteroatoms and potential for weak interactions. kfupm.edu.sa
Hartree-Fock (HF) Level Calculations
Hartree-Fock (HF) theory is another fundamental ab initio quantum chemistry method. youtube.com While generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, HF calculations can still provide valuable insights, especially when used as a baseline for more advanced methods. dtic.mil For this compound, an HF calculation, often with a basis set like 6-31G**, could be used to obtain an initial optimized geometry and to analyze the molecular orbitals. nih.gov Comparing HF and DFT results can sometimes offer a deeper understanding of the role of electron correlation in the molecule's properties. dtic.mil
Geometric Parameter Optimization and Vibrational Mode Simulations
A crucial step in the computational study of any molecule is the optimization of its geometric parameters, which include bond lengths, bond angles, and dihedral angles. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, this would reveal the precise three-dimensional shape of the molecule in its ground state.
Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule, which correspond to the absorption peaks in an infrared (IR) and the bands in a Raman spectrum. researchgate.net This allows for a direct comparison between theoretical and experimental spectroscopic data, aiding in the assignment of the observed spectral features. nih.gov
Table 1: Illustrative Optimized Geometric Parameters for this compound
The following data is a hypothetical representation to illustrate typical results from a DFT/B3LYP calculation, as specific literature data for this compound is unavailable.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Cl | ~1.75 Å |
| Bond Length | S=O | ~1.45 Å |
| Bond Length | S-O (Ester) | ~1.60 Å |
| Bond Length | C-S | ~1.78 Å |
| Bond Angle | O=S=O | ~120° |
| Bond Angle | C-S-O | ~105° |
| Dihedral Angle | C-S-O-C | Varies with conformation |
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Computational methods provide powerful tools to visualize and quantify various aspects of the electron distribution.
Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energy Gap Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates that the molecule is more polarizable and more chemically reactive. nih.gov For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
This table presents a hypothetical example of HOMO-LUMO energies as would be determined by DFT calculations. Actual values would depend on the level of theory and basis set used.
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 6.3 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.govrsc.org It is plotted onto the electron density surface of the molecule, using a color scale to indicate regions of varying electrostatic potential. nih.gov Typically, red colors signify regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.gov Green and yellow areas represent regions of intermediate, near-zero potential.
For this compound, an MEP map would likely show negative potential around the oxygen atoms of the sulfonate group and potentially the chlorine atom, indicating these as sites for electrophilic interaction. Regions of positive potential might be found around the hydrogen atoms. Such maps are invaluable for understanding intermolecular interactions and predicting sites of reactivity. nih.govrsc.org
Mulliken Population Analysis and Atomic Charge Calculations
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges of the atoms within a molecule. This approach, developed by Robert S. Mulliken, partitions the total electron population among the constituent atoms based on the linear combination of atomic orbitals (LCAO) used to construct the molecular orbitals.
The analysis provides a "gross atomic population" for each atom. The net atomic charge is then calculated by subtracting this gross population from the nuclear charge of the atom. These calculated charges offer a simplified but useful picture of the electron distribution, highlighting which atoms are electron-deficient (positive charge) and which are electron-rich (negative charge).
For this compound, a Mulliken population analysis would be expected to reveal a significant positive charge on the sulfur atom due to the strong electron-withdrawing effect of the three bonded oxygen atoms. The oxygen atoms, in turn, would exhibit substantial negative charges. The chlorine atom, being highly electronegative, would also carry a negative charge. The charges on the carbon and hydrogen atoms of the phenyl and tolyl rings would vary, reflecting the influence of the electron-donating methyl group and the electron-withdrawing sulfonate and chloro substituents.
A hypothetical data table of Mulliken charges, derived from a Density Functional Theory (DFT) calculation (e.g., at the B3LYP/6-311G level), would resemble the following:
| Atom | Hypothetical Mulliken Charge (a.u.) |
| S | +1.5 to +1.8 |
| O (sulfonyl) | -0.7 to -0.9 |
| O (ester) | -0.5 to -0.7 |
| Cl | -0.1 to -0.3 |
| C (bonded to S) | +0.3 to +0.5 |
| C (bonded to Cl) | +0.1 to +0.2 |
| C (methyl) | -0.2 to -0.4 |
| H (methyl) | +0.1 to +0.2 |
| Other Aromatic C | -0.1 to +0.1 |
| Other Aromatic H | +0.1 to +0.2 |
Note: This table is illustrative and represents expected trends, not actual published data.
Understanding these charge distributions is crucial for predicting the molecule's reactivity, intermolecular interactions, and electrostatic potential.
Density of States (DOS) Spectrum Elucidation
The Density of States (DOS) spectrum provides a graphical representation of the number of available electronic states at each energy level within a molecule. aps.org It is a fundamental concept in solid-state physics and is equally valuable in molecular quantum chemistry for understanding electronic structure. aps.org A DOS plot shows energy on the x-axis and the number of states per unit energy on the y-axis.
Analysis of the DOS spectrum for this compound would reveal key electronic properties. The spectrum can be broken down into contributions from individual atoms or molecular fragments (Partial DOS or PDOS), showing which atoms or orbitals (s, p, d) contribute to specific energy regions.
Key features that would be elucidated from a DOS analysis include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO peaks are critical for determining the molecule's electronic reactivity.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and the energy required for electronic excitation. A larger gap suggests higher stability.
Orbital Contributions: A PDOS plot would show that the orbitals of the electron-rich oxygen and chlorine atoms contribute significantly to the HOMO region, while the LUMO is likely distributed across the aromatic rings and the sulfonyl group.
A typical DOS plot would show distinct peaks corresponding to the molecular orbitals, with a clear energy gap separating the occupied states from the unoccupied states.
Advanced Non-Covalent Interaction Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ) to define atoms, chemical bonds, and molecular structure. chemrxiv.orgnih.gov This theory identifies critical points in the electron density where the gradient of the density is zero. nih.gov
A key element in QTAIM is the Bond Critical Point (BCP), a point of minimum electron density between two bonded atoms but maximum density with respect to any perpendicular direction. physchemres.org The properties of the electron density at the BCP provide quantitative information about the nature of the interaction:
Electron Density (ρ(r)): The magnitude of ρ at the BCP correlates with the bond order or strength.
Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a concentration of charge, characteristic of covalent bonds. A positive value (∇²ρ(r) > 0) indicates charge depletion, typical of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals forces. physchemres.org
For this compound, a QTAIM analysis would characterize all the covalent bonds (C-C, C-H, S-O, S-C, C-O, C-Cl). Furthermore, it would be invaluable for identifying and quantifying weaker intramolecular non-covalent interactions, such as potential C-H···O or C-H···Cl hydrogen bonds, which can influence the molecule's conformation.
| Interaction Type | Expected ρ(r) (a.u.) | Expected ∇²ρ(r) (a.u.) |
| S=O (covalent) | > 0.20 | < 0 |
| C-C (aromatic) | ~0.25 - 0.30 | < 0 |
| C-Cl (covalent) | ~0.15 - 0.20 | > 0 (slightly) |
| Intramolecular H-bond | ~0.01 - 0.04 | > 0 |
Note: This table is illustrative and represents expected trends, not actual published data.
The Non-Covalent Interaction (NCI) index, coupled with the Reduced Density Gradient (RDG), is a powerful visualization tool in computational chemistry used to identify and characterize non-covalent interactions in real space. niscpr.res.inmdpi.com The method is based on the relationship between the electron density (ρ) and the RDG. mdpi.com
The analysis generates 3D isosurfaces within the molecule that highlight regions of non-covalent interactions. These surfaces are color-coded to differentiate the type and strength of the interaction:
Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.
Green surfaces represent weak, delocalized van der Waals interactions.
Red surfaces signify strong repulsive interactions, often found in sterically crowded regions or within rings.
An NCI-RDG analysis of this compound would provide a detailed visual map of its intramolecular interactions. It would likely reveal green-colored van der Waals surfaces covering the faces of the two aromatic rings. Red patches might appear in the center of the rings, indicating steric repulsion. Most importantly, it could reveal faint blue or greenish-blue surfaces between specific hydrogen atoms and the electronegative oxygen or chlorine atoms, providing clear evidence for weak hydrogen bonds or other stabilizing contacts that dictate the molecule's preferred three-dimensional structure.
Correlation of Theoretical Predictions with Experimental Observations
A primary goal of computational chemistry is to correlate theoretical predictions with experimental data. For this compound, the computational results from the analyses described above would be compared with various experimental findings:
Molecular Geometry: The bond lengths, bond angles, and dihedral angles from the optimized molecular structure (calculated via DFT) would be compared with data from single-crystal X-ray diffraction. A close match would validate the chosen computational method.
Intermolecular Interactions: Theoretical analyses like QTAIM and NCI-RDG predict intramolecular and intermolecular non-covalent interactions. These can be directly correlated with the packing of molecules in the crystal lattice as observed by X-ray diffraction, explaining why certain packing motifs are favored.
Reactivity: The calculated Mulliken charges and the HOMO-LUMO gap can predict the most likely sites for nucleophilic or electrophilic attack. These predictions can be correlated with observed outcomes in chemical reactivity studies. For instance, the large positive charge on the sulfur atom suggests it is a primary site for nucleophilic attack.
Spectroscopic Properties: While not detailed here, other computational methods can predict vibrational frequencies (IR/Raman) and NMR chemical shifts. These can be directly compared with experimental spectra to confirm the structural assignment.
By establishing a strong correlation between theoretical predictions and experimental observations, a deeper and more comprehensive understanding of the chemical nature of this compound can be achieved.
Reaction Mechanisms and Chemical Transformations Involving 4 Chlorophenyl 4 Methylbenzenesulfonate
Nucleophilic Substitution Reactions with 4-Methylbenzenesulfonate (B104242) as a Leaving Group
The tosylate group is a superb leaving group due to the ability of the sulfonate anion to delocalize its negative charge over three oxygen atoms, rendering it a weak base and stable upon departure. This characteristic facilitates nucleophilic substitution at the carbon atom of the chlorophenyl ring, although aryl substitutions are generally less common than alkyl substitutions and often require specific conditions.
Bimolecular Nucleophilic Substitution (SN2) Reaction Pathways and Stereochemical Considerations
The classic SN2 reaction involves a backside attack by a nucleophile on an sp3-hybridized carbon, leading to an inversion of stereochemistry. libretexts.orgyoutube.comlibretexts.org However, 4-Chlorophenyl 4-methylbenzenesulfonate features an sp2-hybridized carbon in the aromatic ring, which makes a direct backside attack impossible due to the steric hindrance of the benzene (B151609) ring.
Therefore, a traditional SN2 mechanism is not operative for direct substitution on the aromatic ring. Instead, nucleophilic aromatic substitution (SNAr) can occur if the ring is sufficiently activated by electron-withdrawing groups. While the tosylate group itself is electron-withdrawing, SNAr reactions typically require stronger activation, such as nitro groups positioned ortho and/or para to the leaving group. The rate of an SN2-type reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.comyoutube.com
Factors Influencing SN2-type Reactions:
Nucleophile Strength: A stronger nucleophile increases the reaction rate.
Solvent: Polar aprotic solvents (e.g., DMSO, acetone) are favored as they solvate the cation but not the nucleophile, enhancing its reactivity. youtube.com
Steric Hindrance: The crowded nature of the aromatic ring prevents the backside attack necessary for a traditional SN2 pathway. libretexts.org
Unimolecular Nucleophilic Substitution (SN1) Reaction Pathways and Carbocation Intermediates
The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. libretexts.orgmasterorganicchemistry.com The first and rate-determining step is the departure of the leaving group. youtube.com
Mechanism Steps:
Formation of Carbocation: The C-O bond breaks, and the tosylate group leaves, which would form a highly unstable aryl cation.
Nucleophilic Attack: A nucleophile attacks the carbocation.
Aryl cations are notoriously unstable, making the SN1 pathway extremely unfavorable for this compound under normal conditions. The reaction would require harsh conditions to proceed. If a carbocation were to form on a chiral center, the nucleophile could attack from either face, leading to a racemic or nearly racemic mixture of products. libretexts.orgmasterorganicchemistry.com However, since the carbon atom on the phenyl ring is achiral, this specific stereochemical outcome is not relevant here. The stability of the potential carbocation intermediate is the primary determinant of SN1 reactivity. youtube.com
Participation in Cross-Coupling Reactions and Synthetic Functionalization
Aryl tosylates are valuable substrates in palladium-catalyzed cross-coupling reactions, serving as effective alternatives to aryl halides. dntb.gov.ua this compound offers two potential reaction sites: the C–O bond of the tosylate and the C–Cl bond. Generally, the C–OTs bond is more reactive than the C–Cl bond in these catalytic cycles.
Common cross-coupling reactions involving aryl tosylates include:
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.orglibretexts.org Aryl tosylates can be effectively coupled with various arylboronic acids. mdpi.comresearchgate.net The reaction proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org
Heck-Mizoroki Reaction: This reaction couples an unsaturated halide or tosylate with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgmdpi.comorganic-chemistry.org The reaction allows for the arylation of olefins. masterorganicchemistry.com
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides or tosylates. organic-chemistry.org Efficient protocols have been developed for the coupling of aryl tosylates with terminal alkynes, often using a palladium catalyst without a copper co-catalyst. organic-chemistry.org
Kumada Coupling: This reaction involves the cross-coupling of a Grignard reagent with an organic halide or tosylate, typically catalyzed by nickel or palladium complexes. organic-chemistry.org
| Coupling Reaction | Coupling Partner | Catalyst | Base | Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | K₃PO₄, Cs₂CO₃, K₂CO₃ | Dioxane, Toluene, DMF |
| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, [PdCl₂(CH₃CN)₂] | Cs₂CO₃, Et₃N | Acetonitrile, THF |
| Kumada | Ar-MgBr | Pd(acac)₂, NiCl₂(dppe) | None (reagent is basic) | THF, Diethyl ether |
Electrochemical Transformations and Oxidative Cyclization Pathways
Electrochemical methods can be employed to generate radical species and synthesize sulfonate esters. nih.govresearchgate.netrsc.org Anodic oxidation can lead to the formation of sulfonyl radicals from sulfonyl hydrazides, which can then react to form sulfonic esters. rsc.org Another approach involves the electro-oxidative sulfonylation of phenols with sodium arenesulfinates to generate arylsulfonate esters. acs.org
While direct electrochemical studies on this compound are not widely reported, the electrochemical oxidation of related compounds like 4-chloroaniline has been investigated. In these studies, one-electron oxidation leads to unstable intermediates that can react with present nucleophiles, such as arylsulfinic acids, to form new C-S or N-S bonds. rsc.org This suggests that under oxidative electrochemical conditions, the 4-chlorophenyl moiety could potentially undergo transformations, possibly leading to polymerization or coupling products.
Hydrolytic Stability and Degradation Mechanisms
The hydrolytic stability of sulfonate esters is a critical aspect of their chemistry. The C-O bond in this compound can be cleaved through solvolysis, a reaction in which the solvent acts as the nucleophile. The mechanism of solvolysis for arenesulfonyl compounds is generally considered to be bimolecular (SN2-like), particularly in solvents with nucleophilic character. nih.gov
The stability of the ester is influenced by the electronic nature of the substituents on both aromatic rings. Electron-withdrawing groups on the phenyl ring can make the carbon atom more electrophilic but also destabilize any potential carbocation, while substituents on the benzenesulfonate ring affect the stability of the tosylate leaving group. Studies on the hydrolysis of substituted benzenesulfonyl chlorides show that both electron-donating and electron-withdrawing substituents can affect the rate, indicating a complex interplay of factors in the transition state. nih.gov Polysaccharide tosylates are noted for their stability under certain conditions but are highly reactive towards strong nucleophiles. ncsu.edu
Influence of Substituents on Reaction Kinetics and Mechanistic Pathways
Substituents on the aromatic rings of this compound have a profound impact on its reactivity.
On the Phenyl Ring (4-Chloro): The chlorine atom is an electron-withdrawing group via induction and weakly electron-donating through resonance. Its net effect is deactivating, making the ring less susceptible to electrophilic attack but more susceptible to nucleophilic aromatic substitution (SNAr), should the conditions be forcing enough. In solvolysis reactions of benzyl (B1604629) chlorides, electron-withdrawing groups significantly slow down reactions proceeding through carbocation intermediates (SN1-like). nih.gov
On the Benzenesulfonate Ring (4-Methyl): The methyl group is electron-donating. This slightly destabilizes the tosylate anion upon leaving, making it a marginally less effective leaving group compared to an unsubstituted benzenesulfonate. Conversely, strongly electron-withdrawing groups like a nitro group on the tosylate moiety would further stabilize the resulting anion, making it an even better leaving group.
Kinetic studies on the solvolysis of substituted arenesulfonyl chlorides in aqueous dioxane have demonstrated these effects. For instance, a p-nitro substituent (electron-withdrawing) significantly increases the solvolysis rate compared to an unsubstituted compound, while a p-methoxy substituent (electron-donating) reduces the rate. nih.gov This highlights the sensitivity of the transition state to electronic effects, which alter the degree of charge development at the sulfur atom.
| Substituent (on benzenesulfonyl) | Electronic Effect | Relative Rate Ratio (ksubstituent/kH) |
|---|---|---|
| p-NO₂ | Strongly Electron-Withdrawing | ~52 |
| p-Cl | Electron-Withdrawing | ~0.84 |
| H | Reference | 1.00 |
| p-CH₃ | Electron-Donating | ~0.16 |
| p-OCH₃ | Strongly Electron-Donating | ~0.10 |
*Data extrapolated and generalized from trends reported for solvolysis reactions. nih.gov The ratios indicate the significant influence of substituents on the stability of the transition state.
Synthetic Applications of 4 Chlorophenyl 4 Methylbenzenesulfonate in Organic Chemistry
Role as a Key Intermediate in the Synthesis of Complex Organic Scaffolds
4-Chlorophenyl 4-methylbenzenesulfonate (B104242) serves as a valuable building block for the synthesis of intricate organic molecules, leveraging the reactivity of the tosylate as a good leaving group and the specific substitution pattern of the aromatic rings.
The synthesis of molecules incorporating both an isoxazoline (B3343090) and a sulfonate ester scaffold provides a pathway to a diverse range of compounds with potential biological activity. mdpi.comnih.gov While direct synthesis using 4-chlorophenyl 4-methylbenzenesulfonate is a plausible extension, a closely related analogue, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, has been synthesized through a one-pot, two-step process. mdpi.com This synthesis involves the in situ formation of an alkene sulfonate, which then undergoes a 1,3-dipolar cycloaddition with a nitrile oxide. mdpi.com
The general strategy for the synthesis of such isoxazoline sulfonates is outlined below:
| Step | Reactants | Reagents & Conditions | Product |
| 1. Sulfonylation | Allylic alcohol, Benzenesulfonyl chloride | NaOH, Water, 25°C, Sonication | Alkene sulfonate (in situ) |
| 2. Cycloaddition | Alkene sulfonate, p-Chlorobenzaldoxime | Oxone, NaCl (precatalyst), Water | (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate |
Table 1: Synthetic scheme for a representative isoxazoline sulfonate. mdpi.com
This methodology highlights the potential of aryl sulfonates as precursors for creating complex heterocyclic systems. The 4-chlorophenyl and 4-methylbenzenesulfonate moieties provide handles for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship studies.
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. Aryl glyoxals are one example of a key building block used extensively in MCRs to generate a variety of five- and six-membered heterocycles. nih.gov The bifunctional nature of these molecules, containing both an aldehyde and a ketone group, drives their reactivity. nih.gov
While direct examples of this compound in MCRs are not prevalent in the literature, its structural features suggest its potential as a valuable building block. The tosylate group can act as a leaving group in nucleophilic substitution reactions, a common transformation in MCRs. The substituted phenyl ring can provide steric and electronic properties to the final product, influencing its biological activity and physical properties. The development of MCRs incorporating aryl sulfonates like this compound could open new avenues for the efficient synthesis of novel chemical entities.
Utility in Radiolabeling and Radiopharmaceutical Precursor Synthesis
Aryl sulfonates, including tosylates, have emerged as important precursors in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. nih.gov The introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into aromatic systems is a key strategy for developing new PET radiotracers. researchgate.net
The radiosynthesis of the α7 nicotinic acetylcholine (B1216132) receptor radioligand, [¹⁸F]NS14490, has been achieved using tosylate, nosylate, and mosylate precursors. nih.gov The choice of the sulfonate leaving group can influence the reactivity and stability of the precursor. nih.gov A study comparing these precursors found that while they resulted in comparable labeling yields of [¹⁸F]NS14490, the mosylate precursor exhibited higher stability during storage. nih.gov
| Precursor Type | Leaving Group | Key Feature |
| Tosylate | p-Toluenesulfonate | Commonly used aryl sulfonate precursor. |
| Nosylate | p-Nitrobenzenesulfonate | More reactive leaving group. |
| Mosylate | 4-Methoxybenzenesulfonate | Showed higher stability in storage. |
Table 2: Comparison of aryl sulfonate precursors for radiolabeling. nih.gov
The utility of this compound as a precursor for ¹⁸F-radiolabeling would depend on its reactivity towards nucleophilic aromatic substitution with [¹⁸F]fluoride. The electron-withdrawing nature of the chloro and sulfonate groups could facilitate this reaction. This makes it a potentially valuable precursor for the development of new PET imaging agents for a variety of biological targets.
Catalytic Applications of Related Sulfonic Acid Derivatives
Aryl sulfonic acids and their derivatives are widely used as catalysts in a variety of organic transformations due to their strong Brønsted acidity. nih.govmdpi.com These catalysts can be employed in both homogeneous and heterogeneous systems. mdpi.commst.edu
Aryl sulfonic acids have been shown to be effective catalysts for the hydrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET). mst.edu A study comparing the catalytic activity of p-toluenesulfonic acid (PTSA), 2-naphthalenesulfonic acid (2-NSA), and 1,5-naphthalenedisulfonic acid (1,5-NDSA) with sulfuric acid found that the aryl sulfonic acids exhibited significantly higher rates of PET hydrolysis. mst.edu This enhanced activity was attributed to better wetting of the PET surface and a higher affinity of the aryl sulfonic acid catalysts for the polymer. mst.edu
| Catalyst | Time for >90% TPA Yield (150°C, 4M) |
| p-Toluenesulfonic acid (PTSA) | 3 hours |
| 2-Naphthalenesulfonic acid (2-NSA) | 3 hours |
| 1,5-Naphthalenedisulfonic acid (1,5-NDSA) | 8 hours |
| Sulfuric Acid (H₂SO₄) | 18 hours |
Table 3: Comparison of catalyst efficiency in PET hydrolysis. mst.edu
Furthermore, sulfonic acid-functionalized materials are utilized as solid acid catalysts in numerous organic reactions, including esterification, alkylation, and multicomponent reactions. mdpi.com The catalytic activity and stability of these materials can be tuned by modifying the structure of the sulfonic acid. The development of catalysts derived from this compound could offer unique properties for specific catalytic applications.
Precursor in the Synthesis of Diverse Chemical Entities for Academic Research
This compound and related compounds serve as versatile starting materials for the synthesis of a wide array of molecules for academic research, enabling the exploration of new chemical space and the development of novel synthetic methodologies.
One example is the synthesis of 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) from resorcinol. mdpi.com This compound, featuring orthogonal reactivity with a halogen and a sulfonyloxy group on the same aromatic ring, is a valuable precursor for aryne chemistry and transition metal-catalyzed cross-coupling reactions. mdpi.com
Another area of research involves the synthesis of sulfonamides. For instance, various sulfonamide derivatives have been synthesized from p-chlorobenzenesulfonyl chloride and aromatic amines. jsynthchem.com The reactivity of the aromatic amines was found to be dependent on the electronic nature of their substituents. jsynthchem.com
Conclusion and Future Research Directions for 4 Chlorophenyl 4 Methylbenzenesulfonate
Synthesis and Structural Characterization Advances
Future research into the synthesis of 4-Chlorophenyl 4-methylbenzenesulfonate (B104242) is expected to focus on the development of more efficient, sustainable, and scalable methods. While traditional synthesis often involves the reaction of 4-chlorophenol (B41353) with p-toluenesulfonyl chloride, novel approaches are being explored. One such method involves the reaction of 4-chlorophenol with sodium p-tolylsulfanolate in the presence of iodine and potassium carbonate in methanol (B129727). smolecule.com This reaction proceeds at room temperature and can be purified using column chromatography. smolecule.com Further investigations into microwave-assisted and solvent-free synthetic protocols could significantly reduce reaction times and environmental impact.
Advances in structural characterization techniques will provide deeper insights into the molecule's solid-state architecture and its implications for material properties. While crystallographic data for the specific title compound is not yet widely available, analysis of related sulfonate esters suggests that it would likely crystallize in common space groups such as triclinic P-1 or monoclinic P2₁/c. smolecule.com Future work should aim to obtain single-crystal X-ray diffraction data for 4-Chlorophenyl 4-methylbenzenesulfonate to precisely determine its bond lengths, angles, and packing arrangements. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry will continue to be crucial for confirming its molecular structure. For instance, the characterization of a related compound, N-(4-Chlorophenyl)-4-methylbenzenesulfonamide, has been detailed, providing a reference for the kinds of spectroscopic signatures to be expected.
Table 1: Spectroscopic Data for N-(4-Chlorophenyl)-4-methylbenzenesulfonamide
| Technique | Observed Peaks/Signals |
| ¹H NMR (CDCl₃, 250 MHz) | δ 7.65 (d, J=8.5 Hz, 2H), 7.23 (d, J=8.5 Hz, 2H), 7.18 (d, J=8.8 Hz, 2H), 7.04 (d, J=8.8 Hz, 2H), 6.85 (s, 1H), 2.39 (s, 3H) |
| ¹³C NMR (CDCl₃, 60 MHz) | δ 143.9, 136.2, 135.5, 129.7, 129.5, 127.3, 123.3, 21.5 |
Data sourced from supporting information for a study on sulfonylation of amines.
Unexplored Reactivity Profiles and Novel Transformation Pathways
The sulfonate group in this compound imparts significant reactivity, making it a valuable intermediate in organic synthesis. smolecule.com The electrophilic nature of the sulfur atom makes it susceptible to nucleophilic attack, leading to a variety of derivatives. smolecule.com While its use in standard nucleophilic substitution reactions is known, future research will likely delve into its less explored reactive capabilities.
The development of novel catalytic systems could unlock new transformation pathways. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, have been shown to be effective with other aryl tosylates and represent a promising area for exploration with this compound. The reactivity of this compound in photocatalytic and electrochemical reactions also remains largely unexplored and could lead to the development of green and efficient synthetic methodologies. Furthermore, investigating its participation in multicomponent reactions could provide rapid access to complex molecular architectures.
Advancements in Computational Modeling for Predicting Chemical Behavior
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the chemical behavior of molecules. For sulfonate esters, DFT calculations can provide valuable insights into their electronic structure, reactivity, and spectroscopic properties. mdpi.com Future computational studies on this compound are expected to focus on several key areas.
Predicting reaction mechanisms and regioselectivity for its various transformations will be a primary goal. By modeling transition states and reaction intermediates, researchers can gain a deeper understanding of its reactivity and design more selective synthetic routes. DFT can also be employed to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the experimental characterization of the compound and its derivatives. Furthermore, computational screening of its potential applications in areas like catalysis and materials science could accelerate the discovery of new functionalities. A study on a related isoxazoline-linked sulfonate compound has already demonstrated the power of DFT in comparing optimized structures with experimental X-ray data and calculating important electronic properties like the HOMO-LUMO energy gap. mdpi.com
Potential Contributions to Advanced Materials Science through Structural Modification
The unique combination of a chlorinated phenyl group and a methyl-substituted phenyl group in this compound makes it an intriguing building block for the synthesis of advanced materials. smolecule.com Its potential applications in materials science, particularly in the development of functional polymers and coatings, are a burgeoning area of research. smolecule.com
By strategically modifying its structure, researchers can tailor the properties of the resulting materials. For instance, incorporating this moiety into polymer backbones could enhance thermal stability, flame retardancy, or optical properties. The tosylate group can serve as a reactive handle for post-polymerization modification, allowing for the introduction of various functional groups to create materials with specific surface properties or responsiveness to external stimuli. There is also potential for its use in the synthesis of organic nonlinear optical materials, an area where other tosylate family crystals have shown promise. The design of functional materials based on this compound could lead to innovations in fields ranging from electronics to biomedical devices.
Q & A
Q. What are the established synthetic routes for 4-chlorophenyl 4-methylbenzenesulfonate, and how are reaction conditions optimized?
The compound is synthesized via nucleophilic substitution reactions. For example, in a nickel-catalyzed coupling reaction, this compound reacts with alkyl thiols under basic conditions. Key steps include:
- Reagents : 1-adamantanethiol (1.1 equiv.), nickel catalyst, and a polar solvent.
- Purification : Flash chromatography (SiO₂, hexane/ethyl acetate gradient).
- Yield : Up to 89% under optimized conditions . Characterization involves ¹H/¹³C NMR for functional group verification and HPLC for purity assessment.
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction is employed. For example:
- Space group : Monoclinic .
- Unit cell parameters : . Refinement uses SHELXL2018 and OLEX2 for data processing, with residual factors . Hydrogen bonding and π-π stacking interactions are critical for stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies between experimental and theoretical spectra (e.g., NMR or IR) often arise from dynamic effects or solvent interactions. Strategies include:
Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?
Mechanistic studies reveal:
- Catalytic Cycle : Nickel(0) intermediates facilitate oxidative addition at the sulfonate group.
- Steric Effects : Bulky substituents (e.g., adamantyl) favor transmetalation over side reactions.
- Kinetic Control : Reaction rates are temperature-dependent, with optimal yields at 80–100°C. Computational modeling (e.g., Gaussian09) supports transition-state analysis .
Q. How does the electronic nature of substituents influence the biological activity of sulfonate derivatives?
The 4-chlorophenyl group enhances electrophilicity, enabling interactions with biological targets (e.g., enzymes or receptors). Comparative studies with analogs (e.g., 4-methyl or 4-cyano derivatives) show:
- Bioactivity : Chlorine increases lipophilicity, improving membrane permeability.
- Toxicity : Electron-withdrawing groups reduce metabolic stability. Table : Substituent Effects on IC₅₀ (Enzyme Inhibition)
| Substituent | IC₅₀ (μM) | LogP |
|---|---|---|
| 4-Cl | 0.45 | 3.2 |
| 4-CH₃ | 1.8 | 2.7 |
| 4-CN | 0.9 | 2.1 |
| Data derived from analogs in PubChem and synthetic studies . |
Methodological Challenges
Q. What strategies mitigate byproduct formation in large-scale synthesis?
- Stepwise Quenching : Add reagents slowly to minimize exothermic side reactions.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) reduce hydrolysis of the sulfonate ester .
Q. How are computational tools integrated into crystallographic data interpretation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
